1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development .
Preparation Methods
The synthesis of 1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine with benzoyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and reagents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of EGFR proteins, which play a critical role in cell survival, growth, and differentiation . By binding to these proteins, the compound can prevent cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can be compared with other triazolopyrimidine derivatives, such as:
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Known for its antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against CDK2, a target for cancer treatment.
1,2,4-Triazole derivatives: Widely studied for their pharmacological potentials, including antibacterial, antifungal, and anticancer activities. The uniqueness of this compound lies in its specific structure and its ability to target EGFR proteins effectively.
Properties
CAS No. |
7499-84-5 |
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Molecular Formula |
C13H11N5O3 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
1-benzoyl-4,6-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H11N5O3/c1-16-10-9(12(20)17(2)13(16)21)18(15-14-10)11(19)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
ITDCPYUALFOWDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(N=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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